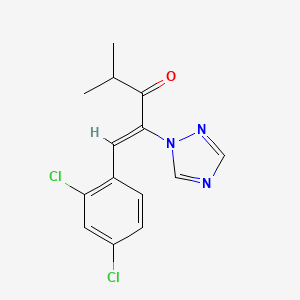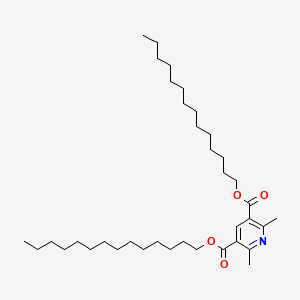![molecular formula C22H16ClN3O3S B11547330 2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11547330.png)
2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol, typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. The reaction is often carried out in the presence of a catalyst such as piperidine in an ethanol solvent . Other methods include the use of molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production of benzothiazole derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Substitution reactions can occur at the benzothiazole ring or the phenyl ring, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., Dess-Martin periodinane), reducing agents (e.g., sodium borohydride), and halogenating agents. Reaction conditions typically involve ambient temperatures and solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while substitution reactions can introduce various functional groups onto the benzothiazole or phenyl rings .
Applications De Recherche Scientifique
2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, imaging reagents, and fluorescence materials.
Mécanisme D'action
The mechanism of action of 2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . The compound’s structural features allow it to interact with various biological molecules, leading to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative with similar biological activities.
2-Mercaptobenzothiazole: Known for its use in vulcanization accelerators and its antimicrobial properties.
Benzoxazole: Similar structure but with an oxygen atom instead of sulfur, used in medicinal chemistry.
Uniqueness
2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C22H16ClN3O3S |
|---|---|
Poids moléculaire |
437.9 g/mol |
Nom IUPAC |
2-[[4-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]-4-chloro-3,5-dimethyl-6-nitrophenol |
InChI |
InChI=1S/C22H16ClN3O3S/c1-12-16(21(27)20(26(28)29)13(2)19(12)23)11-24-15-9-7-14(8-10-15)22-25-17-5-3-4-6-18(17)30-22/h3-11,27H,1-2H3 |
Clé InChI |
RQYFPRUDFYKMSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11547248.png)
![(3E)-3-{[(3-Chloro-4-nitrophenyl)formamido]imino}-N-(2-ethylphenyl)butanamide](/img/structure/B11547250.png)
![2-(3-chlorophenoxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11547256.png)
![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11547264.png)
![N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B11547265.png)
![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11547272.png)
![2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11547280.png)
![2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide](/img/structure/B11547281.png)
![2-(3,4-dichlorophenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B11547289.png)
![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-bromobenzoate](/img/structure/B11547300.png)
![3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[2-(pentyloxy)phenyl]methylidene]propanehydrazide](/img/structure/B11547308.png)
![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11547312.png)


